Inositol 1,3,4,5-tetraphosphate
Description
1D-Myo-Inositol 1,3,4,5-tetrakisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPFCGZLFXVXBG-FTSGZOCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O18P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908090 | |
| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102850-29-3 | |
| Record name | Inositol-1,3,4,5-tetrakisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol 1,3,4,5-tetraphosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymatic Regulation of Inositol 1,3,4,5 Tetrakisphosphate
The primary route for the synthesis of Inositol (B14025) 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) is through the phosphorylation of Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). This reaction is catalyzed by a family of enzymes known as Inositol 1,4,5-trisphosphate 3-kinases (IP3Ks or ITPKs). nih.govnih.gov These kinases utilize ATP to add a phosphate (B84403) group to the 3-position of the inositol ring of Ins(1,4,5)P3. nih.govresearchgate.net
The activity of IP3Ks is a critical control point in the inositol phosphate pathway. There are several isoforms of IP3K, with IP3K-A and IP3K-B being well-studied. Their regulation is multifaceted:
Calcium/Calmodulin: The activity of IP3Ks is significantly stimulated by increased intracellular calcium concentrations, a process mediated by the calcium-binding protein calmodulin (CaM). researchgate.netnih.gov This creates a feed-forward mechanism where the initial calcium release triggered by Ins(1,4,5)P3 promotes its own conversion to Ins(1,3,4,5)P4.
Protein Kinases: Phosphorylation by other kinases, such as protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), can also modulate IP3K activity, further integrating the inositol phosphate pathway with other signaling cascades. nih.gov
Autoinhibition: Structural studies of IP3K isoforms have revealed an autoinhibitory mechanism. For instance, in the absence of activating signals, a part of the enzyme, such as an N-terminal helix, can block the ATP-binding site, preventing catalysis. acs.org Activation involves a conformational change that relieves this inhibition. acs.org
The generation of Ins(1,3,4,5)P4 serves multiple purposes: it terminates the calcium-mobilizing signal of Ins(1,4,5)P3, generates a new second messenger in Ins(1,3,4,5)P4 itself, and acts as the initial step in the synthesis pathway of higher inositol polyphosphates like Inositol 1,3,4,5,6-pentakisphosphate (InsP5) and Inositol hexakisphosphate (InsP6). nih.govnih.gov
Table 1: Key Enzymes in Inositol 1,3,4,5-tetrakisphosphate Biosynthesis
| Enzyme | Substrate | Product | Regulation |
|---|---|---|---|
| Inositol 1,4,5-trisphosphate 3-kinase (IP3K) | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) | Stimulated by Ca2+/Calmodulin; Regulated by protein kinases (e.g., PKC, CaMKII) |
Catabolism and Interconversion of Inositol 1,3,4,5 Tetrakisphosphate
Isomerization of Inositol 1,3,4,5-tetrakisphosphate (e.g., to Inositol 1,3,4,6-tetrakisphosphate by ITPK1)
The conversion of Inositol 1,3,4,5-tetrakisphosphate to its isomer, Inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P4), is not a direct isomerization reaction catalyzed by a single enzyme. Instead, it is a multi-step metabolic pathway involving both a phosphatase and a kinase.
The process begins with the dephosphorylation of Ins(1,3,4,5)P4 at the 5-position. This reaction is catalyzed by an inositol polyphosphate 5-phosphatase, which removes the phosphate group to yield Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). nih.gov
Subsequently, Ins(1,3,4)P3 serves as the substrate for a specific kinase, Inositol 1,3,4-trisphosphate 5/6-kinase, also known as ITPK1. nih.govnih.gov This enzyme phosphorylates Ins(1,3,4)P3 at the 6-position, resulting in the formation of Ins(1,3,4,6)P4. mdpi.com ITPK1 is a polyspecific enzyme, meaning it can act on multiple substrates within the inositol phosphate pathway, highlighting its central role in integrating different signaling branches. nih.govnih.gov This two-step conversion effectively transforms the signaling information encoded by Ins(1,3,4,5)P4 into that of Ins(1,3,4,6)P4, each isomer having potentially different downstream targets and cellular effects.
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Inositol 1,3,4,5-tetrakisphosphate | Inositol polyphosphate 5-phosphatase | Inositol 1,3,4-trisphosphate |
| 2 | Inositol 1,3,4-trisphosphate | Inositol 1,3,4-trisphosphate 5/6-kinase (ITPK1) | Inositol 1,3,4,6-tetrakisphosphate |
Degradation of Inositol 1,3,4,5-tetrakisphosphate Yielding Inositol 1,4,5-trisphosphate
The degradation of Inositol 1,3,4,5-tetrakisphosphate can occur through the removal of the phosphate group at the 3-position, a reaction that regenerates the potent calcium-mobilizing second messenger, Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). This conversion is catalyzed by an inositol polyphosphate 3-phosphatase. nih.govportlandpress.com
The existence of this pathway creates a reversible interconversion between Ins(1,4,5)P3 and Ins(1,3,4,5)P4. portlandpress.com This metabolic cycling allows for the potential to prolong cellular signaling events initiated by appropriate agonists at cell surface receptors. Research in ovarian follicles of Xenopus laevis has identified a 3'-phosphomonoesterase capable of this conversion, and its activity can be stimulated by activators of protein kinase C. nih.govportlandpress.com This regulatory aspect suggests that the balance between the synthesis and degradation of Ins(1,3,4,5)P4 is tightly controlled, allowing cells to fine-tune the duration and amplitude of calcium signals.
| Substrate | Enzyme | Product | Significance |
|---|---|---|---|
| Inositol 1,3,4,5-tetrakisphosphate | Inositol polyphosphate 3-phosphatase | Inositol 1,4,5-trisphosphate | Regenerates a key Ca2+ mobilizing messenger. nih.govportlandpress.com |
Molecular Mechanisms of Inositol 1,3,4,5 Tetrakisphosphate Action
Mechanisms of Protein Interaction and Signal Transduction
Inositol (B14025) 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) is a key signaling molecule that modulates a variety of cellular processes through its interaction with specific protein domains and effectors.
Pleckstrin homology (PH) domains are protein modules that can bind to phosphoinositides, thereby recruiting proteins to cellular membranes. researchgate.net Ins(1,3,4,5)P4 interacts with the PH domains of several proteins, influencing their localization and activity.
A primary mechanism of Ins(1,3,4,5)P4 action is its ability to compete with phosphatidylinositol 3,4,5-trisphosphate (PIP3) for binding to PH domains. nih.govnih.gov Both Ins(1,3,4,5)P4, a soluble molecule, and PIP3, a membrane lipid, are recognized by the same binding sites on many PH domains. This competition provides a crucial level of regulation for signaling pathways that are dependent on PIP3. nih.gov For instance, in various cell types, including platelets and neutrophils, Ins(1,3,4,5)P4 has been shown to antagonize PIP3-mediated signaling. nih.govnih.gov
The affinity of Ins(1,3,4,5)P4 for certain PH domains can be quite high, with dissociation constants (Kd) in the nanomolar to low micromolar range. For example, the PH domain of Bruton's tyrosine kinase (Btk) binds to Ins(1,3,4,5)P4 with a Kd of approximately 40 nM. nih.gov Similarly, the PH domain of RAC/protein kinase B (PKB/Akt) binds to Ins(1,3,4,5)P4 with a Kd of 1.5 µM. murdoch.edu.au This high affinity allows Ins(1,3,4,5)P4 to effectively compete with PIP3 for binding to these domains.
By competing with PIP3, Ins(1,3,4,5)P4 can inhibit the recruitment of PH domain-containing proteins to the plasma membrane, thereby modulating their activity and downstream signaling. nih.govnih.gov This has been observed for several key signaling proteins, including PKB/Akt, Btk, and Ras and Rap GTPase activating protein 3 (RASA3). nih.gov The sequestration of these proteins in the cytoplasm by Ins(1,3,4,5)P4 prevents their activation at the membrane, leading to a downregulation of PIP3-dependent signaling pathways.
Furthermore, Ins(1,3,4,5)P4 has been implicated in the regulation of intracellular trafficking. Studies in yeast have shown that inositol pyrophosphates, which are structurally related to Ins(1,3,4,5)P4, play a role in endocytic trafficking. nih.gov While the precise role of Ins(1,3,4,5)P4 in this process in mammalian cells is still under investigation, its ability to modulate the localization of key signaling proteins suggests a potential involvement in vesicular transport and organelle function.
Several proteins have been identified as specific binding partners and effectors of Ins(1,3,4,5)P4, through which it exerts its regulatory functions.
Ras and Rap GTPase activating protein 3 (RASA3), also known as GAP1IP4BP, was one of the first identified high-affinity binding proteins for Ins(1,3,4,5)P4. nih.gov RASA3 is a GTPase-activating protein (GAP) that negatively regulates the activity of Ras and Rap GTPases. The interaction between Ins(1,3,4,5)P4 and the PH domain of RASA3 is crucial for its function. nih.govnih.gov
Binding of Ins(1,3,4,5)P4 to RASA3 modulates its subcellular distribution and activity. nih.gov In platelets, Ins(1,3,4,5)P4 inhibits the interaction of RASA3 with PIP3 at the plasma membrane, thereby regulating Rap1 function and subsequent platelet aggregation. nih.gov This regulation of RASA3 by Ins(1,3,4,5)P4 has also been shown to be important for B cell survival, where it controls a signaling pathway involving Erk and the pro-apoptotic protein Bim. nih.gov
Table 1: Key Proteins Interacting with Inositol 1,3,4,5-tetrakisphosphate
| Protein | Alias | Function | Role of Ins(1,3,4,5)P4 Interaction |
|---|---|---|---|
| Ras and Rap GTPase Activating Protein 3 | RASA3, GAP1IP4BP | GTPase-activating protein for Ras and Rap | Modulates subcellular distribution and inhibits Rap1 signaling nih.govnih.gov |
| Bruton's Tyrosine Kinase | BTK | Non-receptor tyrosine kinase in B-cell signaling | Competes with PIP3 for PH domain binding, modulating kinase activity and membrane recruitment nih.govnih.gov |
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell development and signaling. nih.govdrugbank.com The PH domain of Btk binds with high affinity to both PIP3 and Ins(1,3,4,5)P4. nih.gov The interaction with PIP3 is essential for the recruitment of Btk to the plasma membrane and its subsequent activation.
Ins(1,3,4,5)P4 acts as a competitive inhibitor of Btk's interaction with PIP3. nih.gov By binding to the PH domain of Btk, Ins(1,3,4,5)P4 can prevent its translocation to the membrane, thereby inhibiting B-cell receptor signaling. nih.gov Crystal structure analysis has revealed the specific binding site for Ins(1,3,4,5)P4 within the Btk PH domain, providing a molecular basis for this interaction. nih.gov This regulatory mechanism highlights the importance of Ins(1,3,4,5)P4 in fine-tuning B-cell activation and preventing inappropriate immune responses.
Identification and Characterization of Specific Inositol 1,3,4,5-tetrakisphosphate Binding Proteins and Effectors
ORAI1 Calcium Channel Regulation
The regulation of ORAI1 calcium channels by InsP4 appears to be indirect, primarily through its influence on the broader mechanism of store-operated calcium entry (SOCE). The SOCE process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), a phenomenon often triggered by InsP3 binding to its receptors (InsP3R). This depletion is sensed by the stromal interaction molecule 1 (STIM1) in the ER membrane, which then translocates to interact with and activate ORAI1 channels in the plasma membrane, leading to calcium influx. nih.govpatsnap.com
The production of InsP4 from InsP3 can attenuate InsP3-mediated calcium responses by reducing the available concentration of InsP3. nih.gov By converting InsP3 to InsP4, InsP3 3-kinases can effectively terminate the InsP3 signal, which in turn would modulate the activation state of the STIM-ORAI1 complex. Therefore, InsP4's regulation of ORAI1 is not due to a direct binding event but rather is a consequence of its role within the inositol phosphate (B84403) metabolic pathway that governs the levels of InsP3, the primary activator of ER store depletion that sets the SOCE cascade in motion. nih.govpatsnap.com
Binding to Synaptotagmin (B1177969) I and II
Inositol 1,3,4,5-tetrakisphosphate has been shown to directly interact with specific isoforms of synaptotagmin, a protein crucial for calcium-regulated exocytosis of synaptic vesicles. Research has identified that InsP4 binds specifically to the C2B domain of synaptotagmin I and synaptotagmin II. This interaction is thought to disrupt the primary calcium-sensing function of these proteins. nih.gov
Not all synaptotagmin isoforms exhibit this binding property. Studies on recombinant C2 domains from various synaptotagmins have revealed distinct binding profiles.
| Synaptotagmin Isoform | InsP4 Binding Activity (C2B Domain) |
| Synaptotagmin I | Strong |
| Synaptotagmin II | Strong |
| Synaptotagmin III | No Significant Binding |
| Synaptotagmin V | No Significant Binding |
| Synaptotagmin VI | Very Weak |
| Synaptotagmin VII | Strong |
| Synaptotagmin VIII | Strong |
| Synaptotagmin IX | Strong |
| Synaptotagmin X | No Significant Binding |
| Synaptotagmin XI | Strong |
This table summarizes the binding activity of Inositol 1,3,4,5-tetrakisphosphate to the C2B domains of various synaptotagmin isoforms. Data sourced from Ibata et al. (1998). nih.gov
The binding of InsP4 to sensitive synaptotagmin isoforms suggests a regulatory role for this inositol phosphate in both neuronal and non-neuronal vesicle trafficking. nih.gov
Interaction with Centaurin-alpha
Centaurin-alpha1 (also known as p42IP4 or ADAP1) has been identified as a high-affinity binding partner for Inositol 1,3,4,5-tetrakisphosphate. wikipedia.orgnih.gov It is considered a brain-specific receptor for both InsP4 and another lipid second messenger, phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). nih.gov
Centaurin-alpha1 contains pleckstrin homology (PH) domains that are crucial for its recruitment from the cytosol to the plasma membrane following growth factor stimulation. This translocation is dependent on the activity of PI 3-kinase. nih.gov Functionally, centaurin-alpha1 possesses a domain analogous to that of ADP-ribosylation factor (ARF) GTPase-activating proteins (GAPs) and is thought to function as an ARF GAP. nih.govnih.gov Electron microscopy studies have shown that the InsP4 receptor, p42IP4/centaurin-alpha, is often associated with presynaptic vesicular structures in the brain. nih.gov This interaction places InsP4 at a critical junction of signaling pathways that regulate membrane trafficking and cytoskeletal organization.
Research into the Identification and Function of Putative Inositol 1,3,4,5-tetrakisphosphate Receptors
The search for specific receptors that mediate the effects of InsP4 has led to the identification of several binding proteins. Among the most studied is GAP1^IP4BP^ (also known as RASA3), a member of the Ras GTPase-activating protein family. This protein was purified and cloned based on its high affinity and specificity for InsP4. wikipedia.org
However, the precise physiological function of this interaction in calcium signaling remains a subject of investigation. Studies using molecular approaches to manipulate GAP1^IP4BP^ in HeLa cells have yielded ambiguous results regarding its role in calcium homeostasis. Overexpression of either a constitutively active or a dominant-negative form of GAP1^IP4BP^ did not appear to affect calcium mobilization or entry after cell stimulation. Furthermore, suppressing the production of endogenous GAP1^IP4BP^ by approximately 95% using small interfering RNA (siRNA) also failed to produce any observable effect on calcium signaling. These findings have led to debate about whether GAP1^IP4BP^ is the key effector for InsP4's functions in regulating intracellular calcium. nih.gov
Other research in lobster olfactory receptor neurons has identified a plasma membrane channel that is gated by InsP4, suggesting that in some systems, InsP4 may directly regulate ion channels. This InsP4-gated channel was shown to interact with nearby InsP3-gated channels, hinting at a complex regulatory interplay between these two inositol phosphates at the plasma membrane. nih.gov
Regulation of Intracellular Calcium Homeostasis
Modulation of Inositol 1,4,5-trisphosphate Receptor (IP3R) Function and Intracellular Calcium Release
Inositol 1,3,4,5-tetrakisphosphate is positioned to modulate the function of the Inositol 1,4,5-trisphosphate receptor (InsP3R), a key channel responsible for releasing calcium from intracellular stores. The primary mechanism for this modulation is the metabolic relationship between InsP3 and InsP4. The enzyme InsP3 3-kinase converts InsP3 to InsP4, thereby reducing the concentration of InsP3 available to bind to and activate the InsP3R. This conversion can effectively terminate or dampen the calcium release signal initiated by InsP3. nih.gov
Beyond this metabolic regulation, some studies suggest a more direct, albeit complex, modulatory role. There is evidence that InsP4 can influence InsP3-regulated calcium homeostasis, possibly by altering the environment of the ER or the conformation of the InsP3R itself, making it more or less sensitive to InsP3. For example, in rat liver nuclei, InsP4 was shown to reverse the calcium release triggered by InsP3 and promote calcium reuptake, with the presence of InsP3 potentiating the effect of InsP4. nih.gov This suggests a cooperative or sequential action of these two messengers in controlling nuclear calcium levels.
Influence on Store-Operated Calcium Entry (SOCE) Mechanisms
The influence of Inositol 1,3,4,5-tetrakisphosphate on store-operated calcium entry (SOCE) is intricately linked to its role in modulating InsP3 signaling. Maximal activation of SOCE requires both InsP3 and functional InsP3Rs. wikipedia.org The process is initiated when InsP3 binds to InsP3Rs on the endoplasmic reticulum, causing a depletion of calcium from these stores. patsnap.com This depletion is the critical trigger for SOCE.
Given that InsP4 is the direct phosphorylation product of InsP3, its production inherently regulates the availability of InsP3. By controlling the levels of InsP3, the synthesis of InsP4 indirectly influences the extent of store depletion and, consequently, the magnitude of the SOCE response. nih.gov An increase in InsP3 3-kinase activity would lead to higher levels of InsP4 and lower levels of InsP3, which could lead to an attenuation of SOCE. Conversely, inhibition of this kinase could prolong the InsP3 signal and potentially enhance SOCE. Therefore, InsP4 acts as a critical regulator within the phosphoinositide signaling network that fine-tunes the duration and amplitude of calcium signals generated through the SOCE pathway.
Link to GTP-Dependent Calcium Influx Pathways
Inositol 1,3,4,5-tetrakisphosphate (InsP4) has been implicated in the regulation of calcium (Ca2+) influx, a critical component of cellular signaling. Following the initial release of Ca2+ from intracellular stores triggered by inositol 1,4,5-trisphosphate (InsP3), a sustained influx of extracellular Ca2+ is often required to maintain the cellular response. nih.gov While the precise mechanisms have been a subject of investigation, evidence suggests that InsP4 plays a role in this process, potentially through GTP-dependent pathways.
One proposed mechanism involves the direct action of InsP4 on Ca2+ channels in the plasma membrane. researchgate.net Some studies have suggested that InsP4, possibly in conjunction with a GTP-binding protein, activates these channels to allow Ca2+ entry. Another hypothesis centers on the concept of "capacitative Ca2+ entry" or store-operated Ca2+ entry (SOCE), where the depletion of intracellular Ca2+ stores triggers the opening of plasma membrane Ca2+ channels. nih.govnih.gov InsP4 is thought to modulate this process, although its exact role remains under investigation.
Furthermore, research has pointed to the involvement of specific InsP4 receptors in mediating its effects on Ca2+ homeostasis. One such putative receptor is the GTPase-activating protein GAP1IP4BP. nih.gov However, studies manipulating the levels of GAP1IP4BP have yielded conflicting results regarding its definitive role in Ca2+ mobilization and entry, indicating the complexity of this signaling pathway. nih.gov In some cell types, InsP4 has also been shown to be essential for the sustained activation of Ca2+-dependent potassium (K+) currents, which are themselves regulated by intracellular Ca2+ levels. nih.gov
Integration with Core Cellular Signaling Pathways
Modulation of the Ras/ERK Signaling Cascade
The Ras/ERK (Extracellular signal-regulated kinase) pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Research has uncovered a link between inositol phosphate metabolism and the modulation of this pathway. Specifically, Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb), the enzyme that produces Ins(1,3,4,5)P4, has been identified as a key player in linking T-cell receptor (TCR) signaling to the activation of ERK. nih.govnih.gov
In studies involving thymocytes, a deficiency in Itpkb resulted in attenuated ERK activation in response to TCR stimulation. nih.govnih.gov This suggests that Ins(1,3,4,5)P4, or the activity of Itpkb itself, is necessary for the efficient and sustained activation of the ERK pathway in this context. The precise molecular mechanism by which Ins(1,3,4,5)P4 influences the Ras/ERK cascade is not fully elucidated but may involve the regulation of key components within the pathway.
| Research Finding | Cellular Context | Implication for Ras/ERK Signaling |
| Deficiency in Itpkb attenuates ERK activation following suboptimal antigen receptor stimulation. | Thymocytes | Itpkb and its product, Ins(1,3,4,5)P4, are positive modulators of the Ras/ERK pathway. nih.govnih.gov |
| Itpkb is identified as a unique link between the T-cell receptor and the Ras-MAPK pathway. | T-cells | Highlights a specific role for inositol phosphate signaling in immune cell activation via ERK. nih.gov |
Impact on PI3K/AKT/PKB Signaling Pathways
The PI3K/AKT/PKB (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway is another critical regulator of cell growth, survival, and metabolism. Ins(1,3,4,5)P4 has been shown to have a significant impact on this pathway, often acting as an antagonist to the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govnih.gov Both Ins(1,3,4,5)P4 and PIP3 can bind to the pleckstrin homology (PH) domains of certain proteins, including AKT. researchgate.net
This competition for PH domain binding is a key aspect of Ins(1,3,4,5)P4's modulatory role. By binding to the PH domain of AKT, Ins(1,3,4,5)P4 can inhibit the recruitment of AKT to the plasma membrane, a crucial step for its activation by PIP3. nih.govmdpi.com This inhibitory effect has been observed in various cell types, including neutrophils, where the absence of Ins(1,3,4,5)P4 leads to hyperactivated AKT signaling. nih.gov
| Research Finding | Cellular Context | Implication for PI3K/AKT Signaling |
| Ins(1,3,4,5)P4 competes with PIP3 for binding to the PH domain of AKT. | General | Ins(1,3,4,5)P4 acts as a negative regulator of AKT activation. nih.govresearchgate.net |
| ITPKB-deficient neutrophils exhibit hyperactivated PIP3-mediated PKB/AKT response. | Neutrophils | Demonstrates the physiological relevance of Ins(1,3,4,5)P4 in dampening AKT signaling. nih.gov |
| A cell-permeant Ins(1,3,4,5)P4 analog diminishes receptor-dependent recruitment of the AKT-PH domain to the plasma membrane. | Neutrophils | Provides direct evidence for the inhibitory role of Ins(1,3,4,5)P4 on AKT translocation. nih.govmdpi.com |
Interplay with Protein Kinase C Activity
Protein Kinase C (PKC) is a family of serine/threonine kinases that are key components of many signal transduction cascades and are activated by diacylglycerol (DAG), a co-product of PIP2 hydrolysis alongside InsP3. The activity of inositol 1,4,5-trisphosphate 3-kinase (ITPK), the enzyme responsible for synthesizing Ins(1,3,4,5)P4, can be modulated by PKC. nih.gov
In human T cells, stimulation of the antigen receptor or treatment with phorbol (B1677699) esters (PKC activators) leads to an increase in the maximal velocity of ITPK. jci.org This suggests a feed-forward mechanism where the activation of PKC enhances the production of Ins(1,3,4,5)P4. This interplay indicates a close regulatory relationship between these two signaling arms that both stem from the initial hydrolysis of PIP2.
Association with NFATc Transcription Factor Activation
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors plays a crucial role in the immune response and is activated by calcium/calmodulin-dependent signaling. Given the role of Ins(1,3,4,5)P4 in modulating intracellular calcium levels, it is plausible that it indirectly influences NFAT activation. Sustained high levels of intracellular calcium are required for the dephosphorylation and subsequent nuclear translocation of NFAT proteins. By contributing to the regulation of calcium influx, Ins(1,3,4,5)P4 could therefore be involved in controlling the duration and amplitude of NFAT-dependent gene expression.
Role in MLKL-mediated Necroptosis (indirectly via InsP6 pathway involvement of ITPK1)
Necroptosis is a form of programmed necrotic cell death that is executed by the mixed lineage kinase domain-like (MLKL) protein. mdpi.com Recent studies have revealed an unexpected and essential role for the inositol phosphate pathway in this process. Specifically, inositol phosphate kinases, including inositol tetrakisphosphate 1-kinase (ITPK1), are crucial for the execution of necroptosis. nih.gov ITPK1 is involved in the synthesis of higher inositol phosphates, such as inositol hexakisphosphate (InsP6).
Genetic or pharmacological inhibition of ITPK1 has been shown to block necroptosis downstream of MLKL phosphorylation by its activating kinase, RIPK3. nih.govnih.gov The higher inositol phosphates are thought to be required for the oligomerization of phosphorylated MLKL and its subsequent translocation to the plasma membrane, which are critical steps for membrane disruption and cell death. nih.gov Therefore, while Ins(1,3,4,5)P4 is not directly implicated, the pathway in which it is a key intermediate, and the enzymes that act upon it, are fundamentally linked to the execution of MLKL-mediated necroptosis.
| Research Finding | Cellular Context | Implication for Necroptosis |
| Genetic disruption of ITPK1 blocks necroptosis downstream of MLKL phosphorylation. | Human cell lines | Inositol phosphate pathway is essential for the execution of necroptosis. nih.gov |
| In IP kinase mutant cells, MLKL fails to oligomerize and localize to membranes. | Human cell lines | Higher inositol phosphates are required for the final steps of MLKL-mediated cell death. nih.govnih.gov |
Cellular and Physiological Roles of Inositol 1,3,4,5 Tetrakisphosphate
Roles in Immune Cell Biology
Ins(1,3,4,5)P4 plays a pivotal role in the maturation, survival, and signaling of key immune cells. Its influence is particularly significant in the adaptive immune system, where it modulates the development and selection of T lymphocytes and the survival and differentiation of B lymphocytes.
T Lymphocyte Development and Selection Processes
The thymus is the primary site for the generation of a self-tolerant and antigen-responsive T cell repertoire. Ins(1,3,4,5)P4 is indispensable for the successful navigation of thymocytes through the rigorous selection processes that ensure a functional and safe T cell population.
Inositol (B14025) 1,3,4,5-tetrakisphosphate is essential for the development of T lymphocytes. nih.govpnas.org The generation of this molecule is catalyzed by inositol 1,4,5-trisphosphate 3-kinase B (Itpkb), which phosphorylates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). nih.gov Studies in mice have demonstrated that the disruption of the gene encoding Itpkb results in a severe deficiency in T cells. nih.gov This deficiency arises from significant alterations in the responsiveness and selection of thymocytes, the precursor cells to mature T cells. nih.gov These findings underscore that Itpkb and its product, Ins(1,3,4,5)P4, constitute a critical signaling pathway for the responsiveness and development of T cell precursors. nih.gov The process of positive selection, where thymocytes with a T cell receptor (TCR) capable of recognizing self-MHC molecules are allowed to mature, is particularly affected. nih.govpnas.org In the absence of proper glucocorticoid signaling, which is also important for thymocyte selection, T cells with affinities that would normally lead to positive selection may instead undergo negative selection. nih.gov This highlights the delicate balance required for thymocyte maturation, a process in which Ins(1,3,4,5)P4 is a key player.
The molecular basis for the T cell developmental block in the absence of Itpkb lies in its role in signaling pathways downstream of the T cell receptor (TCR). pnas.org While Ins(1,3,4,5)P4 has been implicated in calcium mobilization, studies on thymocytes from Itpkb-deficient mice did not reveal substantial defects in Ins(1,4,5)P3 levels or calcium signaling. nih.govpnas.org Instead, the evidence points towards a crucial role for Itpkb in modulating the Ras-Erk signaling pathway. pnas.orgpnas.org
Suboptimal antigen receptor stimulation in thymocytes lacking Itpkb results in attenuated activation of the extracellular signal-regulated kinase (Erk). pnas.org This suggests that Itpkb and its product, Ins(1,3,4,5)P4, are necessary to translate the low-level TCR signaling that occurs during positive selection into a sustained Erk activation signal sufficient for thymocyte maturation. pnas.org It is proposed that Ins(1,3,4,5)P4 may regulate the subcellular localization of Rasa3, a Ras GTPase-activating protein, thereby influencing Ras and subsequent Erk activation. pnas.org In Itpkb-deficient thymocytes, the failure to properly activate this pathway leads to a developmental arrest at the CD4+CD8+ double-positive stage. nih.govpnas.org
| Key Molecule | Role in T Cell Development | Effect of Deficiency/Alteration |
| Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) | Essential for thymocyte responsiveness and positive selection. nih.govnih.gov | Severe T cell deficiency and a block in thymocyte maturation. nih.govnih.gov |
| Inositol 1,4,5-trisphosphate 3-kinase B (Itpkb) | Catalyzes the formation of Ins(1,3,4,5)P4. nih.gov | Impaired positive selection and attenuated Erk activation. nih.govpnas.org |
| Extracellular signal-regulated kinase (Erk) | A key signaling molecule for thymocyte maturation. pnas.org | Reduced activation in response to TCR stimulation in Itpkb-deficient thymocytes. pnas.org |
| Rasa3 | A Ras GTPase-activating protein potentially regulated by Ins(1,3,4,5)P4. pnas.org | Dysregulation of Ras/Erk signaling pathway. pnas.org |
B Cell Survival and Differentiation
Ins(1,3,4,5)P4 also plays a critical role in the biology of B lymphocytes, influencing their survival, differentiation, and response to antigens.
A key function of Ins(1,3,4,5)P4 in B cells is the promotion of cell survival. nih.govnih.gov This is achieved through the regulation of the proapoptotic Bcl-2 family member, Bim. nih.govnih.gov In mice lacking Itpkb, and therefore having reduced levels of Ins(1,3,4,5)P4, there are defects in B cell survival leading to alterations in the B cell lineage and unresponsiveness to antigens. nih.govresearchgate.net
The underlying mechanism involves the Rasa3-Erk signaling pathway. pnas.orgnih.govnih.gov Ins(1,3,4,5)P4 regulates the subcellular distribution of Rasa3, a Ras GTPase-activating protein that acts as a receptor for Ins(1,3,4,5)P4. pnas.orgnih.govnih.gov By binding to Rasa3, Ins(1,3,4,5)P4 is thought to sequester it in the cytosol, leading to sustained activation of Ras and its downstream effector, Erk. nih.govpnas.orgnih.gov Activated Erk then phosphorylates Bim, targeting it for proteasomal degradation. nih.govepa.gov Consequently, in the absence of sufficient Ins(1,3,4,5)P4, Rasa3 is not properly sequestered, leading to suppressed Erk activation, increased expression of the proapoptotic Bim gene, and ultimately, decreased B cell survival. pnas.orgnih.govnih.gov This is supported by findings that reducing Bim expression in Itpkb-deficient mice normalizes B cell survival and development. nih.govnih.gov
| Component | Function in B Cell Survival | Consequence of Itpkb/Ins(1,3,4,5)P4 Deficiency |
| Ins(1,3,4,5)P4 | Mediates a survival signal. nih.govnih.gov | Decreased B cell survival. nih.gov |
| Rasa3 | Acts as an Ins(1,3,4,5)P4 receptor, modulating the Ras/Erk pathway. pnas.orgnih.govnih.gov | Unrestrained Rasa3 activity at the membrane. pnas.org |
| Erk1/2 | Phosphorylates and promotes the degradation of Bim. nih.govepa.gov | Decreased phosphorylation of Erk1/2. nih.gov |
| Bim | A proapoptotic protein. nih.govnih.gov | Increased Bim gene expression. nih.govnih.gov |
Beyond its role in survival, Ins(1,3,4,5)P4 significantly impacts B cell receptor (BCR) signaling and subsequent B cell fate. aai.org The activation of the BCR initiates a signaling cascade that includes the activation of phospholipase Cγ (PLCγ), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. nih.govaai.org IP3 triggers the release of calcium from intracellular stores, a critical signal for B cell proliferation and differentiation. nih.govaai.org
Itpkb, the enzyme that produces Ins(1,3,4,5)P4 from IP3, acts as a negative regulator of BCR signaling. aai.org Studies using transgenic mouse models have shown that B cells from Itpkb-deficient mice exhibit an anergic phenotype and reduced proliferation in response to their cognate antigen, despite having enhanced antigen-induced calcium signaling. aai.orgnih.gov This suggests that Ins(1,3,4,5)P4 helps to modulate the strength of BCR signaling to control B cell selection and tolerance induction. aai.org In some contexts, Ins(1,3,4,5)P4 is proposed to inhibit store-operated calcium entry (SOCE), which could prevent excessive signaling that might lead to anergy or deletion. nih.gov Furthermore, higher-order inositol phosphates, which are synthesized from Ins(1,3,4,5)P4, have been shown to be critical for B cell responses to T-cell independent antigens by modulating the activity of Bruton's tyrosine kinase (Btk). pnas.org
Neutrophil Function and Innate Immune Responses
Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) is a critical modulator of neutrophil function and the innate immune response. nih.gov It acts as a negative regulator of signaling pathways that are essential for the activities of these immune cells. nih.govnih.gov
Modulation of Neutrophil Recruitment and Superoxide (B77818) Production
Ins(1,3,4,5)P4 plays a significant role in regulating the recruitment of neutrophils to sites of inflammation and their production of superoxide, a key component of their antimicrobial arsenal. nih.govnih.gov The molecule exerts its influence by competing with another signaling molecule, phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), for binding to specific protein domains called pleckstrin homology (PH) domains. nih.govnih.govnih.gov This competition modulates the downstream effects of PtdIns(3,4,5)P3, which are crucial for many neutrophil functions. nih.govnih.gov
Upon stimulation by chemoattractants, which are chemical signals that attract neutrophils, there is a rapid increase in the intracellular levels of Ins(1,3,4,5)P4. nih.govnih.gov This elevation in Ins(1,3,4,5)P4 levels serves to dampen the PtdIns(3,4,5)P3 signaling pathway. nih.gov By doing so, it controls the sensitivity of neutrophils to chemoattractant stimulation. nih.govnih.gov
Studies have shown that when the production of Ins(1,3,4,5)P4 is blocked, neutrophils exhibit enhanced recruitment to inflamed areas and an increased production of superoxide. nih.govnih.gov Conversely, artificially increasing the levels of Ins(1,3,4,5)P4 within neutrophils dramatically decreases their sensitivity to chemoattractants. nih.govnih.gov This demonstrates that Ins(1,3,4,5)P4 acts as a crucial negative feedback regulator, preventing an overzealous inflammatory response.
| Regulatory Effect of Ins(1,3,4,5)P4 on Neutrophil Function |
| Modulation of Neutrophil Recruitment |
| Negatively regulates chemoattractant-induced recruitment. nih.govnih.gov |
| Depletion of Ins(1,3,4,5)P4 leads to enhanced neutrophil recruitment. nih.govnih.gov |
| Modulation of Superoxide Production |
| Negatively regulates chemoattractant-elicited superoxide production. nih.gov |
| Depletion of Ins(1,3,4,5)P4 results in elevated superoxide production. nih.govnih.gov |
Contribution to Bacterial Killing Mechanisms by Neutrophils
Beyond its role in recruitment and superoxide production, Ins(1,3,4,5)P4 is an essential component in the direct bacterial killing mechanisms of neutrophils. nih.gov While enhanced recruitment and superoxide production might suggest a more effective immune response, the proper regulation by Ins(1,3,4,5)P4 is vital for efficient bacterial clearance. nih.gov
Research has revealed that in the absence of the primary enzyme responsible for producing Ins(1,3,4,5)P4, the clearance of bacteria is significantly impaired, despite the augmented neutrophil recruitment. nih.gov This indicates that the regulatory role of Ins(1,3,4,5)P4 is crucial for the coordinated and effective execution of bacterial killing by neutrophils. nih.gov Additionally, the depletion of Ins(1,3,4,5)P4 has been shown to lead to accelerated spontaneous death of neutrophils, which could further compromise the immune response. nih.gov
Functions in the Nervous System
Inositol 1,3,4,5-tetrakisphosphate holds a special significance in the nervous system, where it is implicated as a second messenger with a particular role in neurons. nih.gov The high expression levels of both Ins(1,3,4,5)P4 and the enzyme that synthesizes it, inositol 1,4,5-trisphosphate 3-kinase, in neurons point to its importance in neuronal signaling. nih.gov
Modulation of Synaptic Transmission
Evidence suggests that Ins(1,3,4,5)P4 is involved in modulating synaptic transmission. In studies on hippocampal neurons, the application of Ins(1,3,4,5)P4 was found to cause an irreversible depolarization in response to synaptic input, mimicking the deterioration seen in ischemic neurons. nih.gov This effect was dependent on an increase in intracellular calcium. nih.gov The data suggests that Ins(1,3,4,5)P4 plays a role in the complex control of calcium as a second messenger in neurons. nih.gov
Influence on Neuronal Responses and Survival
Ins(1,3,4,5)P4 has been identified as a potential mediator of neuronal death, particularly in the context of ischemic brain injury. nih.gov In hippocampal pyramidal neurons, which are vulnerable to damage after a period of ischemia, a disturbed phosphoinositide cascade appears to be a key factor. nih.gov Research indicates that Ins(1,3,4,5)P4 plays a crucial role in inducing the accumulation of calcium that leads to neuronal death following an ischemic event. nih.gov Blocking the formation of Ins(1,3,4,5)P4 was shown to protect these neurons from deterioration. nih.gov
Regulation in Platelet Physiology
Inositol 1,3,4,5-tetrakisphosphate is a key regulator of platelet function, acting as a negative regulator of platelet activation. nih.gov Upon platelet activation, the levels of Ins(1,3,4,5)P4 rapidly increase. nih.gov This increase has an antagonistic effect on signaling pathways mediated by other important second messengers, namely inositol 1,4,5-trisphosphate (IP3) and phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov
Broader Cellular Functions and Tissue-Specific Roles
Beyond its well-defined role in platelets, Ins(1,3,4,5)P4 participates in a range of cellular functions across different tissues.
Regulation of Vascular Smooth Muscle Tone
Inositol phosphates are key players in the regulation of vascular smooth muscle cell (VSMC) function. The proliferation of VSMCs is a critical factor in the development of arterial diseases such as neointima hyperplasia. nih.gov The release of intracellular calcium via inositol 1,4,5-trisphosphate receptors (IP3Rs) is a key event in this process. nih.govnih.gov As the direct metabolic product of Ins(1,4,5)P3, Ins(1,3,4,5)P4 is positioned to modulate these calcium signals, although its precise role in VSMCs is still under investigation. Given its function in other cell types, it is plausible that Ins(1,3,4,5)P4 also acts to fine-tune calcium homeostasis and signaling in vascular smooth muscle, thereby influencing vascular tone and proliferation.
Modulation of Neurotransmitter Release
In the central nervous system, Ins(1,3,4,5)P4 is involved in the signaling cascades initiated by neurotransmitters. In rat cerebral cortex slices, stimulation with the muscarinic agonist carbachol (B1668302) and the glutamate (B1630785) receptor agonist quisqualate leads to a rapid and significant increase in the concentration of Ins(1,3,4,5)P4. nih.gov Depolarization of these slices with potassium also stimulates Ins(1,3,4,5)P4 accumulation, an effect that is partially blocked by the muscarinic antagonist atropine, indicating the involvement of acetylcholine (B1216132) release. nih.gov This suggests that Ins(1,3,4,5)P4 is a component of the signaling pathways that are activated by these neurotransmitters and may play a role in modulating neuronal excitability and synaptic transmission.
Influence on General Cellular Metabolism
The inositol phosphate (B84403) network is deeply intertwined with general cellular metabolism. mdpi.com The synthesis of inositol phosphates can originate from two main pathways: a lipid-dependent pathway initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and a glucose-dependent pathway starting from glucose-6-phosphate. nih.govmdpi.com Ins(1,3,4,5)P4 is a key intermediate in the lipid-dependent pathway. mdpi.com The metabolism of Ins(1,3,4,5)P4 by phosphatases leads to the formation of other inositol polyphosphates, such as inositol 1,3,4-trisphosphate. nih.gov This intricate metabolic web allows cells to fine-tune their signaling responses and adapt to metabolic changes. For instance, inositol phosphates have been implicated in the regulation of insulin (B600854) sensitivity and cellular energetics. mdpi.com
Role in Gene Expression and Nuclear Processes (e.g., mRNA Export in Saccharomyces cerevisiae)
In the budding yeast Saccharomyces cerevisiae, the inositol phosphate pathway has a direct role in nuclear processes, including gene expression and mRNA export. While inositol hexakisphosphate (IP6) is the key molecule for mRNA export, the synthesis of a related isomer, inositol 1,4,5,6-tetrakisphosphate, is required for the regulation of the ArgR-Mcm1 transcriptional complex. nih.gov The enzyme responsible for this, Ipk2/Arg82, is an inositol 1,4,5-trisphosphate kinase. nih.gov This demonstrates that different inositol polyphosphate messengers produced by the same pathway can modulate distinct nuclear functions. nih.gov Although this specific example involves a different isomer, it highlights the established principle of inositol phosphates, including the family to which Ins(1,3,4,5)P4 belongs, acting as nuclear signaling molecules that can directly influence gene expression and other nuclear events.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Inositol 1,3,4,5-tetrakisphosphate | Ins(1,3,4,5)P4 |
| Inositol 1,4,5-trisphosphate | Ins(1,4,5)P3 |
| Inositol 1,3,4-trisphosphate | Ins(1,3,4)P3 |
| Inositol hexakisphosphate | IP6 |
| Inositol 1,4,5,6-tetrakisphosphate | |
| Phosphatidylinositol 3,4,5-trisphosphate | PIP3 |
| Phosphatidylinositol 4,5-bisphosphate | PIP2 |
| Adenosine diphosphate | ADP |
| Acetylcholine | |
| Atropine | |
| Carbachol | |
| Collagen | |
| GNF362 | |
| Quisqualate | |
| Thrombin |
Regulation of Jasmonate-Dependent Defenses (in Arabidopsis thaliana)
The jasmonate (JA) signaling pathway is a crucial regulatory network in plants that governs a wide array of defense responses against insect herbivores and necrotrophic pathogens, as well as developmental processes. nih.govnih.govmdpi.com In Arabidopsis thaliana, the core of this pathway involves the perception of the bioactive hormone, jasmonoyl-isoleucine (JA-Ile), by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. nih.govsippe.ac.cn Upon binding of JA-Ile, COI1 targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. nih.govsippe.ac.cn This degradation releases transcription factors, such as MYC2, from JAZ-mediated repression, allowing for the activation of downstream JA-responsive genes. nih.govnih.gov
Recent scientific discoveries have revealed that inositol polyphosphates (InsPs) are integral components of this signaling cascade, acting as essential co-factors for the jasmonate co-receptor complex. nih.govnih.gov Specifically, higher inositol polyphosphates, such as inositol pentakisphosphate (InsP₅) and inositol pyrophosphates (InsP₇ and InsP₈), have been shown to bind to the COI1 protein, promoting the interaction between COI1 and JAZ proteins in the presence of JA-Ile. nih.govfrontiersin.org This finding establishes a direct molecular link between inositol phosphate metabolism and the plant's ability to perceive and respond to jasmonate signals.
Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) is a key intermediate in the plant InsP biosynthetic pathway. It is synthesized from inositol 1,4,5-trisphosphate (InsP₃) and serves as a precursor for the generation of more highly phosphorylated inositols, including InsP₅ and ultimately phytic acid (InsP₆), which can be further converted to the pyrophosphates InsP₇ and InsP₈. sciencecentral.inbiorxiv.org The enzyme responsible for a critical step in this pathway is INOSITOL 1,3,4-TRISPHOSPHATE 5/6-KINASE 1 (ITPK1), which phosphorylates inositol trisphosphate to generate inositol tetrakisphosphate isomers. nih.govsciencecentral.in
The role of this biosynthetic pathway in JA signaling is highlighted by research on Arabidopsis thaliana mutants deficient in ITPK1. Studies have shown that itpk1 mutant plants, which have altered inositol polyphosphate profiles, exhibit modified JA-dependent responses. nih.gov For instance, these mutants show a severe downregulation of various JAZ repressor genes. nih.gov This alteration in the expression of core JA signaling components underscores the importance of a properly functioning inositol polyphosphate biosynthetic pathway, in which Ins(1,3,4,5)P₄ is a central molecule, for maintaining the correct balance of JA signaling.
Furthermore, the connection between inositol phosphate signaling and JA-dependent defenses is supported by evidence from plants with broader disruptions in phosphoinositide metabolism. For example, Arabidopsis plants with attenuated phosphoinositide signaling showed a reduced induction of wound-responsive genes, a process largely mediated by jasmonates. nih.gov These plants also demonstrated increased susceptibility to herbivory, as evidenced by the greater weight gain of caterpillars feeding on them compared to wild-type plants. nih.gov This suggests that the flux through the inositol phosphate pathway, which generates Ins(1,3,4,5)P₄ and its derivatives, is critical for mounting an effective defense against herbivores.
The collective evidence indicates that Inositol 1,3,4,5-tetrakisphosphate is not merely a metabolic intermediate but is part of a crucial signaling nexus. The regulation of its synthesis and subsequent conversion is intrinsically linked to the production of the specific inositol polyphosphates (InsP₇, InsP₈) that are required for the optimal function of the COI1-JAZ co-receptor complex. frontiersin.org By controlling the availability of these essential co-factors, the inositol polyphosphate pathway, involving Ins(1,3,4,5)P₄, directly modulates the sensitivity and output of the jasmonate signaling pathway, thereby regulating defense responses in Arabidopsis thaliana.
Table 1: Key Proteins in the Crosstalk between Inositol Phosphate and Jasmonate Signaling in Arabidopsis thaliana
| Protein | Class | Function in JA-Dependent Defense | Reference |
|---|---|---|---|
| COI1 | F-box Protein | Core jasmonate co-receptor; binds JA-Ile and InsPs to target JAZ repressors for degradation. | nih.govnih.govfrontiersin.org |
| JAZ | ZIM-domain Protein | Repressors of JA signaling; their degradation upon JA perception activates defense gene expression. | nih.govmdpi.comsippe.ac.cn |
| ITPK1 | Inositol Phosphate Kinase | Synthesizes inositol tetrakisphosphates; its deficiency alters JAZ gene expression and JA responses. | nih.govsciencecentral.innih.gov |
| IPK1 | Inositol Phosphate Kinase | Synthesizes InsP₆ from InsP₅; mutants show altered defense responses. | nih.govsciencecentral.in |
| MYC2 | Transcription Factor | A key transcription factor that is activated upon JAZ degradation to regulate JA-responsive genes. | nih.govnih.gov |
Table 2: List of Compounds
| Compound Name |
|---|
| Inositol 1,3,4,5-tetrakisphosphate |
| Inositol 1,4,5-trisphosphate |
| Inositol pentakisphosphate |
| Inositol hexakisphosphate (Phytic acid) |
| Inositol pyrophosphates (InsP₇, InsP₈) |
| Jasmonic acid |
| Jasmonoyl-isoleucine |
| Salicylic acid |
Advanced Methodologies for Studying Inositol 1,3,4,5 Tetrakisphosphate
Analytical Techniques for Inositol (B14025) 1,3,4,5-tetrakisphosphate Quantification and Identification
Precise and reliable methods are necessary to distinguish and quantify Ins(1,3,4,5)P4 from a complex mixture of other inositol phosphate (B84403) isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of inositol phosphates. nih.govresearchgate.net Given the high polarity and structural similarity of inositol phosphate isomers, specialized HPLC methods have been developed. Ion-pair reversed-phase HPLC is a common approach. This method involves the use of a C18 non-polar stationary phase and a mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, which forms a complex with the negatively charged phosphate groups of the inositol phosphates, allowing for their separation based on the number and position of the phosphate groups. researchgate.net
Another effective method is anion-exchange chromatography, often utilizing a strong anion exchange (SAX) column. In this technique, separation is achieved based on the differential affinity of the negatively charged inositol phosphates for the positively charged stationary phase. A gradient of increasing salt concentration, typically ammonium (B1175870) formate (B1220265), is used to elute the inositol phosphates in order of their increasing charge. For instance, a gradient system can be employed to resolve various inositol phosphate isomers, including Ins(1,3,4,5)P4, in a single chromatographic run. nih.gov The detection of these non-chromophoric compounds is often achieved through post-column derivatization or by radiolabeling the inositol phosphates.
| HPLC Method | Stationary Phase | Mobile Phase Components | Detection Method | Reference |
| Ion-Pair Reversed-Phase HPLC | C18 | Tetrabutylammonium hydroxide, Formic acid, Methanol | Radiolabeling, Post-column derivatization | researchgate.net |
| Anion-Exchange HPLC | Partisil 10 SAX | Ammonium formate gradient | Radiolabeling | |
| HILIC | --- | Acetonitrile, Water | Evaporative Light Scattering Detector (ELSD) | daneshyari.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural identification and conformational analysis of Ins(1,3,4,5)P4. nih.gov Both ¹H-NMR and ³¹P-NMR are utilized to provide detailed information about the molecule's structure.
¹H-NMR spectroscopy provides information on the protons of the inositol ring. The chemical shifts and coupling constants of these protons are sensitive to their stereochemical environment, including the position of the phosphate groups. nih.gov For Ins(1,3,4,5)P4, specific proton signals can be assigned to each position on the myo-inositol ring.
³¹P-NMR spectroscopy is particularly powerful for analyzing inositol phosphates as it directly probes the phosphorus nuclei of the phosphate groups. The chemical shift of each phosphorus atom is unique and depends on its position on the inositol ring and the protonation state of the phosphate group. nih.govrsc.org This allows for the clear distinction between different inositol phosphate isomers. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to establish connectivity between protons, while heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can link the proton and phosphorus signals, providing a complete picture of the molecule's covalent structure. acs.org Furthermore, NMR titration studies, where spectra are acquired at different pH values, can reveal the pKa values of the individual phosphate groups and provide insights into the molecule's conformational changes in response to pH variations. nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| ¹H | Varies for each proton on the inositol ring | J(H,H) and J(H,P) values are specific to the proton's position and its neighbors | nih.gov |
| ³¹P | Distinct signals for each of the four phosphate groups | J(P,H) and J(P,P) couplings can be observed | nih.gov |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent, pH, and temperature.
Radioligand binding assays are a sensitive and quantitative method to study the interaction of Ins(1,3,4,5)P4 with its binding proteins and receptors. scispace.com This technique typically involves the use of a radiolabeled form of Ins(1,3,4,5)P4, most commonly tritiated ([³H]) Ins(1,3,4,5)P4.
In a typical assay, a preparation containing the protein of interest (e.g., a cell membrane fraction or a purified receptor) is incubated with [³H]Ins(1,3,4,5)P4. scispace.com After reaching equilibrium, the protein-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is measured. This allows for the determination of key binding parameters, such as the dissociation constant (Kd), which reflects the affinity of the interaction, and the maximum number of binding sites (Bmax).
Competitive binding assays are also widely used. In this format, the protein is incubated with a fixed concentration of [³H]Ins(1,3,4,5)P4 and varying concentrations of a non-radiolabeled competitor, which could be unlabeled Ins(1,3,4,5)P4 itself or other molecules suspected of binding to the same site. nih.gov The ability of the competitor to displace the radioligand from the binding site is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC50) can be determined. These assays have been instrumental in identifying and characterizing the binding sites for Ins(1,3,4,5)P4 on various proteins. nih.govscispace.com
Structural and Biophysical Characterization Approaches
Understanding the three-dimensional structure of Ins(1,3,4,5)P4 and its complexes with proteins is crucial for elucidating its biological function at a molecular level.
X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of molecules, including proteins and their complexes with ligands. cornell.edu While obtaining crystals of Ins(1,3,4,5)P4 itself is challenging due to its flexibility and high charge, the crystal structures of several proteins that bind to inositol phosphates have been solved. These structures provide invaluable insights into the molecular basis of inositol phosphate recognition.
Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools to complement experimental studies of Ins(1,3,4,5)P4 and its interactions. rsc.orgbiorxiv.org These methods allow for the investigation of the dynamic behavior of the molecule and its complexes at an atomic level of detail.
A critical first step for performing accurate MD simulations is the development of a reliable force field for the molecule of interest. For Ins(1,3,4,5)P4, this involves parameterization based on quantum mechanics (QM) calculations to accurately describe its energetic and structural properties. rsc.org Once a force field is established, MD simulations can be used to explore the conformational landscape of Ins(1,3,4,5)P4 in solution, providing insights into its flexibility and preferred shapes.
Furthermore, MD simulations can be used to model the interaction of Ins(1,3,4,5)P4 with its protein targets. By docking the inositol phosphate into the binding site of a protein (often guided by experimental data from X-ray crystallography or mutagenesis), simulations can predict the binding mode and calculate the binding free energy. These simulations can reveal the key amino acid residues involved in the interaction and the role of water molecules in mediating the binding. nih.gov This information is invaluable for understanding the specificity of inositol phosphate signaling and for the rational design of molecules that can modulate these interactions.
Stereochemical Analysis and Conformational Dependence of the Inositol Ring
The biological activity of inositol phosphates is intrinsically linked to the stereochemistry of the inositol ring, including the specific positions and orientations of the phosphate groups. For Ins(1,3,4,5)P₄, the spatial arrangement of its four phosphate groups is critical for its recognition by binding proteins. Studies on the specificity of the purified Ins(1,3,4,5)P₄-binding protein from porcine platelets revealed strict structural requirements for high-affinity binding. capes.gov.br
Analysis using various isomers of myo-inositol tetrakisphosphate demonstrated that phosphorylation at the 1, 3, and 5 positions of the inositol ring is essential for this interaction. capes.gov.br The binding protein shows some tolerance for phosphorylation at the 6-hydroxyl position but demonstrates no tolerance for a phosphate group at the 2-position. capes.gov.br This highlights the conformational dependence of the inositol ring for molecular recognition and subsequent biological function. The specific stereochemical arrangement dictates which effector proteins the molecule can bind to, such as the putative receptors GAP1IP4BP and GAP1ᵐ, which possess a PH/Btk domain responsible for binding. nih.gov
Genetic and Cell Biological Strategies
Gene Editing and Knockout Models (e.g., ITPKB-deficient mouse models) for Functional Elucidation
The function of Ins(1,3,4,5)P₄ has been significantly elucidated through the use of gene editing, particularly with the creation of knockout mouse models deficient in the enzyme responsible for its synthesis, inositol 1,4,5-trisphosphate 3-kinase B (ITPKB). nih.govnih.gov Mice genetically-deficient for Itpkb exhibit severe defects in thymocyte differentiation, leading to a lack of peripheral T cells. nih.gov To study the role of ITPKB in peripheral T cells, a model was developed where an Itpkb transgene is transiently expressed in the thymocytes of Itpkb⁻/⁻ mice, partially rescuing T cell development and allowing for the functional characterization of peripheral T cells that lack the enzyme. nih.gov
These Itpkb⁻/⁻ peripheral T cells show significant functional changes, including a decreased capacity for proliferation and survival, alongside an increased capacity to secrete cytokines upon stimulation. nih.gov In the B cell compartment, Itpkb-deficient mice display defects in B cell survival, leading to specific developmental alterations and unresponsiveness to antigens in vivo. nih.gov This decreased survival is linked to an increase in the expression of the proapoptotic protein Bim. nih.gov In neutrophils, deleting the gene for ITPKB, which depletes Ins(1,3,4,5)P₄, resulted in enhanced sensitivity to chemoattractant stimulation, increased superoxide (B77818) production, and greater neutrophil recruitment to inflamed tissues. nih.gov These models have been crucial in establishing the role of the ITPKB/Ins(1,3,4,5)P₄ axis in immune cell survival, proliferation, and function. nih.govnih.gov
Table 2: Phenotypes Observed in ITPKB-Deficient Mouse Models
| Cell Type | Observed Phenotype in ITPKB Knockout | Proposed Mechanism | Citation |
| T Cells | Severe defect in thymocyte differentiation; decreased peripheral T cell survival and proliferation; increased cytokine secretion. | Disruption of normal T cell maturation and function signaling pathways. | nih.gov |
| B Cells | Decreased B cell survival; developmental alterations; antigen unresponsiveness. | Increased expression of proapoptotic Bim mRNA and protein; decreased Erk phosphorylation. | nih.gov |
| Neutrophils | Enhanced sensitivity to chemoattractants; elevated superoxide production; enhanced recruitment to inflamed sites. | Enhanced membrane translocation of PtdIns(3,4,5)P₃-specific PH domains due to lack of Ins(1,3,4,5)P₄ competition. | nih.gov |
Protein Overexpression and Targeted Downregulation Studies
Investigating the effects of modulating the proteins that synthesize or are regulated by Ins(1,3,4,5)P₄ provides another layer of functional insight. The overexpression of ITPK enzymes can lead to a rapid conversion of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) to Ins(1,3,4,5)P₄. nih.gov This swift conversion effectively reduces the cellular lifetime of Ins(1,4,5)P₃, thereby attenuating Ins(1,4,5)P₃-mediated calcium responses. nih.gov
Conversely, augmenting the intracellular concentration of Ins(1,3,4,5)P₄ itself has been shown to block the membrane translocation of proteins containing pleckstrin homology (PH) domains. nih.gov This action dramatically decreases the sensitivity of neutrophils to stimulation by chemoattractants. nih.gov These findings support a model where Ins(1,3,4,5)P₄ acts as a negative regulator of signaling pathways that depend on phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P₃), as both molecules compete for binding to the same PH domains on target proteins. nih.gov
Development and Application of Chemical Probes (e.g., ITPK Inhibitors, Cell-Permeable Inositol 1,3,4,5-tetrakisphosphate Mimetics, Deoxygenated Analogues)
The development of specific chemical probes is crucial for the pharmacological investigation of Ins(1,3,4,5)P₄ signaling pathways. nih.gov Novel ITPK inhibitors, such as GNF362, have been created to effectively inhibit ITPK isoforms in cells like platelets. nih.govnih.gov Studies using GNF362 showed that inhibiting ITPK activity leads to increased platelet activation and aggregation in response to various agonists. nih.govnih.gov This suggests that ITPK and its product, Ins(1,3,4,5)P₄, act as negative regulators of platelet function. nih.gov
To further explore its intracellular roles, there is a recognized need for the development of cell-permeable mimetics of Ins(1,3,4,5)P₄. nih.gov Such compounds would allow for direct testing of its effects within intact cells, helping to elucidate its antithrombotic potential and its role in regulating calcium channels like ORAI1. nih.gov The use of Ins(1,3,4,5)P₄ itself in permeabilized cells has demonstrated its ability to inhibit platelet responses, reinforcing its role as a negative regulator. nih.gov These chemical tools, including inhibitors and potential future mimetics, are essential for dissecting the molecular mechanisms of Ins(1,3,4,5)P₄ and validating its potential as a therapeutic target. nih.gov
Electrophysiological Techniques (e.g., Patch-Clamp) to Assess Ion Channel Modulation
Electrophysiological methods, particularly the patch-clamp technique, are indispensable for investigating the direct effects of Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) on ion channel function. youtube.comyoutube.com This powerful approach allows for the real-time measurement of ionic currents flowing through single or multiple ion channels, providing profound insights into their gating properties, conductance, and regulation by signaling molecules like Ins(1,3,4,5)P4. nih.govyoutube.com
The patch-clamp technique involves isolating a small patch of cell membrane containing the ion channel of interest with a glass micropipette. youtube.com This allows for the precise control of the membrane potential and the composition of the solutions on either side of the membrane, enabling detailed characterization of channel behavior in response to specific stimuli. youtube.com
Research utilizing this technique has demonstrated that Ins(1,3,4,5)P4 can directly modulate ion channel activity. In olfactory receptor neurons of the lobster (Panulirus argus), Ins(1,3,4,5)P4 has been shown to gate a distinct receptor in the plasma membrane that is a functional channel. nih.govnih.gov These Ins(1,3,4,5)P4-gated channels exhibit unique properties in terms of conductance, kinetics, and voltage sensitivity when compared to the well-characterized Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3)-gated channels present in the same neurons. nih.govnih.gov
A key finding from these studies is the interaction between Ins(1,3,4,5)P4-gated and Ins(1,4,5)P3-gated channels. nih.govnih.gov When in close proximity, these two types of channels reciprocally influence each other's open probabilities. nih.govnih.gov This interaction suggests a sophisticated mechanism for regulating calcium entry into neurons, highlighting that Ins(1,3,4,5)P4 can act both independently and in concert with Ins(1,4,5)P3 to fine-tune cellular calcium signals. nih.govnih.govechelon-inc.com The ability of Ins(1,3,4,5)P4 to open calcium-permeable channels in the plasma membrane is a crucial mechanism for increasing intracellular calcium levels.
The nuclear patch-clamp method, a specialized application of the technique, has also been instrumental in studying intracellular channels like the Ins(1,4,5)P3 receptor, which are typically inaccessible to conventional patch-clamping. nih.gov While primarily focused on Ins(1,4,5)P3 receptors, the methodology provides a framework for detailed single-channel analysis that can be adapted to study other intracellular inositol phosphate-sensitive channels. nih.gov
| Parameter | InsP4-gated Channel | InsP3-gated Channels | Reference |
| Location | Plasma Membrane of Olfactory Receptor Neurons | Plasma Membrane of Olfactory Receptor Neurons | nih.govnih.gov |
| Modulator | Inositol 1,3,4,5-tetrakisphosphate | Inositol 1,4,5-trisphosphate | nih.govnih.gov |
| Key Characteristic | Differs in conductance, kinetics, and voltage sensitivity | Established channel properties | nih.govnih.gov |
| Interaction | Reciprocally interacts with InsP3-gated channels to alter open probability | Reciprocally interacts with InsP4-gated channels | nih.govnih.gov |
Biochemical High-Throughput Assays for Enzyme Activity and Inhibitor Discovery
Biochemical high-throughput screening (HTS) assays are fundamental for dissecting the enzymatic pathways involving Ins(1,3,4,5)P4 and for discovering potent and specific inhibitors of the enzymes that regulate its metabolism. nih.govacs.org These enzymes, primarily inositol phosphate kinases and phosphatases, are crucial control points in the inositol phosphate signaling network. nih.gov The development of HTS-compatible assays has accelerated the identification of chemical probes to study and potentially target these pathways for therapeutic purposes. nih.gov
One widely used HTS method is the ADP-Glo Max assay, which has been successfully miniaturized for use in 1536-well plate formats. acs.org This assay quantifies the amount of ADP produced during a kinase reaction. The kinase activity is inversely proportional to a luminescent signal, making it suitable for screening large compound libraries. For instance, this assay was employed to screen 158,410 compounds for inhibitors of inositol hexakisphosphate kinase 1 (IP6K1), an enzyme in the downstream metabolic pathway of Ins(1,3,4,5)P4. acs.org
Another powerful HTS technique is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. plos.org This method has been optimized to monitor the activity of enzymes like PPIP5K, which phosphorylates inositol pyrophosphates. nih.govnih.gov The assay principle relies on the competition between ADP produced by the kinase and a labeled ADP tracer for binding to an anti-ADP antibody. plos.org A low HTRF signal indicates high enzyme activity (more ADP produced), while a high signal indicates inhibition. plos.org This strategy was used to screen a kinase-focused library of 4,745 compounds, leading to the identification of several inhibitors of PPIP5K. nih.govnih.gov
These screening campaigns have successfully identified novel inhibitors for various inositol phosphate kinases. For example, a screen against PPIP5K identified compounds like UNC10225498 and UNC10112646, which were confirmed to be ATP-competitive inhibitors. nih.govnih.gov Similarly, HTS efforts targeting inositol tetrakisphosphate kinase-1 (ITPK1) have yielded potent inhibitors that are also competitive with ATP. nih.gov The identified hits from these screens serve as valuable starting points for medicinal chemistry efforts to develop more potent and selective chemical probes. acs.org
| Assay Type | Target Enzyme | Principle | Library Screened | Example Hit Compound(s) | Key Findings | Reference |
| ADP-Glo Max | IP6K1 | Luminescence-based ADP detection | 158,410 compounds | Spirooxindole & Benzimidazolinone scaffolds | Identified structurally diverse inhibitors, potency correlated with cellular target engagement. | acs.org |
| HTRF ADP-assay | PPIP5K | FRET-based ADP detection | 4,745 kinase-focused compounds | UNC10225498, UNC10112646 | Identified ATP-competitive inhibitors with micromolar affinity. | nih.govnih.govplos.org |
| Luciferase-coupled assay | ITPK1 | Luciferase activity coupled to kinase/phosphatase activity | Not specified | Compounds 1, 4, 8 | Discovered ATP-competitive inhibitors with low micromolar to nanomolar affinities. | nih.gov |
Q & A
Q. How does Ins(1,3,4,5)P₄ influence gene expression, such as Bim in apoptosis?
- Signaling Cascade : Ins(1,3,4,5)P₄-Rasa3 interaction suppresses Bim transcription via Erk1/2 activation. Use luciferase reporters for Bim promoter activity in Itpkb⁻/⁻ cells .
- Rescue Experiments : Reconstitute Itpkb or Ins(1,3,4,5)P₄ analogs (e.g., membrane-permeable derivatives) to restore phenotype .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
